molecular formula C17H17N5O2S B2772252 4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 2060000-39-5

4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2772252
CAS No.: 2060000-39-5
M. Wt: 355.42
InChI Key: TXXGDKHYMYHLNJ-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid is a sophisticated synthetic intermediate of significant importance in oncology and kinase research. Its primary research value lies in its role as a key precursor in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors, such as the investigational drug candidate AZD3463. AZD3463 is a potent, dual inhibitor of ALK and Insulin-like Growth Factor 1 Receptor (IGF1R) , two receptor tyrosine kinases implicated in the proliferation and survival of various cancers. This compound's thieno[2,3-d]pyrimidine core structure serves as an ATP-mimetic scaffold, enabling the derived inhibitors to effectively compete with ATP for binding in the kinase domain. Researchers utilize this intermediate to develop and study novel therapeutic agents targeting ALK-driven malignancies, including a subset of non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. The presence of both the methylpiperazine and pyridyl moieties is critical for optimizing solubility and binding affinity, making this intermediate a versatile building block for generating analogs to probe structure-activity relationships and resistance mechanisms in kinase signaling pathways.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-21-6-8-22(9-7-21)15-13-11(17(23)24)10-25-16(13)20-14(19-15)12-4-2-3-5-18-12/h2-5,10H,6-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXGDKHYMYHLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C(=CSC3=NC(=N2)C4=CC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is to start with a suitable thieno[2,3-d]pyrimidine derivative and introduce the 4-methylpiperazine group through nucleophilic substitution reactions. The pyridin-2-yl group can be introduced through a subsequent reaction step, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and efficiency. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thieno[2,3-d]pyrimidine core can be oxidized to introduce additional functional groups.

  • Reduction: : Reduction reactions can be used to modify the pyridine or piperazine moieties.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts like palladium or nickel, are used for substitution reactions.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of thieno[2,3-d]pyrimidine compounds. A study conducted on pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acid demonstrated significant activity against Pseudomonas aeruginosa, a common pathogen associated with infections in immunocompromised patients. The study utilized molecular docking techniques to predict the binding affinity of these compounds to the TrmD enzyme, revealing promising results for further development as antimicrobial agents .

Inhibition of Protein Kinases

Thieno[2,3-d]pyrimidine derivatives have been investigated for their potential as inhibitors of atypical protein kinase C (aPKC). These kinases are implicated in various diseases, including cancer and inflammatory disorders. Research indicates that certain analogs can effectively modulate aPKC activity, suggesting their utility in therapeutic strategies aimed at controlling vascular permeability and cytokine-induced edema .

Case Study 1: Synthesis and Activity Evaluation

A comprehensive study focused on synthesizing new thieno[2,3-d]pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were assessed for their antimicrobial efficacy against multiple strains of bacteria. Notably, one derivative exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation into the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidines revealed that modifications at specific positions on the core structure could enhance biological activity. The introduction of various substituents was systematically explored to identify optimal configurations for increased potency against target enzymes involved in disease pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact mechanism would depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thieno[2,3-d]pyrimidines or piperazine derivatives, but the presence of the pyridin-2-yl group and the specific substitution pattern sets it apart. Some similar compounds include:

  • 4-(4-Methylpiperazin-1-yl)phenylboronic acid

  • 3-(4-Methylpiperazin-1-yl)propanoic acid

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid

Biological Activity

4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid, also known as CAS Number 2060000-39-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

The molecular formula for this compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S, with a molecular weight of approximately 355.4 g/mol. It is characterized by its unique thieno[2,3-d]pyrimidine structure, which has been linked to various biological activities.

PropertyValue
Molecular FormulaC17H19N5O2S
Molecular Weight355.4 g/mol
CAS Number2060000-39-5
PurityTypically >95%

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies examining its efficacy against different cancer cell lines.

Study ReferenceCancer Cell LineIC50 (µM)Mechanism of Action
Xia et al. (2022)A54949.85Induces apoptosis and inhibits cell proliferation
Li et al. (2023)MCF-70.01Inhibition of Aurora-A kinase
Zhang et al. (2023)NCI-H4600.067DNA binding and kinase inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has shown significant inhibitory effects on various kinases such as Aurora-A, which plays a crucial role in cell cycle regulation.
  • Induction of Apoptosis : Studies indicate that it may promote programmed cell death in cancer cells, enhancing its anticancer potential.
  • DNA Interaction : The ability to bind to DNA suggests a mechanism where it disrupts replication and transcription processes in cancer cells.

Case Studies

  • Xia et al. (2022) conducted a study where they synthesized derivatives of thieno[2,3-d]pyrimidine and tested their anticancer activity against A549 lung cancer cells. The compound exhibited an IC50 value of 49.85 µM, indicating moderate potency in inducing apoptosis.
  • Li et al. (2023) focused on the MCF-7 breast cancer cell line, reporting an impressive IC50 value of 0.01 µM for the compound, demonstrating its strong potential as a therapeutic agent through Aurora-A kinase inhibition.
  • Zhang et al. (2023) evaluated the compound against NCI-H460 non-small cell lung cancer cells and found an IC50 value of 0.067 µM, suggesting potent anticancer activity through mechanisms involving DNA binding and kinase inhibition.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting thiophene or pyrimidine precursors with substituted piperazine derivatives under reflux conditions.
  • Cyclization : Using catalysts like p-toluenesulfonic acid (PTSA) to promote ring closure, as demonstrated in analogous thienopyrimidine syntheses .
  • Purification : Chromatography (silica gel) or recrystallization (ethanol/water mixtures) to isolate the carboxylic acid derivative. Key intermediates should be characterized via NMR and MS to confirm structural integrity at each step .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and piperazine/pyridine integration .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns, particularly for the carboxylic acid moiety .
  • IR Spectroscopy : Identification of C=O (carboxylic acid) and C-N (piperazine) stretches around 1620–1590 cm1^{-1} .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., piperazine ring conformation) using single-crystal diffraction data .

Q. How do key functional groups (e.g., piperazine, pyridine) influence the compound’s reactivity?

Methodological Answer:

  • Piperazine : Enhances solubility in polar solvents and enables derivatization via alkylation or acylation. Its basicity (pKa ~9) affects protonation states in biological assays .
  • Pyridine : Participates in π-π stacking interactions in molecular docking studies. Substituents at the 2-position influence steric hindrance during binding .
  • Carboxylic Acid : Enables salt formation (e.g., sodium salts) for improved bioavailability or conjugation with amines via carbodiimide coupling .

Advanced Research Questions

Q. How can molecular docking studies elucidate its mechanism as an acetylcholinesterase (AChE) inhibitor?

Methodological Answer:

  • Target Selection : Use AChE crystal structures (PDB: 4EY7) for docking simulations.
  • Ligand Preparation : Optimize the compound’s protonation state (e.g., piperazine N-methyl group) using software like AutoDock Vina .
  • Binding Analysis : Identify key interactions (e.g., hydrogen bonds with Ser203, π-π stacking with Trp86) and compare binding scores to known inhibitors (e.g., donepezil) . Validate predictions with in vitro enzyme inhibition assays (Ellman’s method) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent enzyme sources (e.g., human vs. bovine AChE), substrate concentrations, and pH conditions .
  • Control Compounds : Include reference inhibitors (e.g., galantamine) to calibrate activity measurements.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare IC50_{50} values from independent studies and identify outliers due to assay variability .

Q. What computational models predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME or ProTox-II assess:
    • Absorption : LogP (~2.5) and polar surface area (~90 Ų) predict moderate blood-brain barrier penetration.
    • Toxicity : Piperazine derivatives may show hepatotoxicity; validate with in vitro HepG2 cell assays .
  • QSAR Models : Correlate structural descriptors (e.g., piperazine substitution) with bioactivity data to optimize lead compounds .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis : Modify the piperazine (e.g., 4-benzyl vs. 4-methyl) or pyridine (e.g., 2- vs. 3-substituted) groups .
  • Bioactivity Testing : Screen analogs against AChE and related targets (e.g., butyrylcholinesterase) to identify critical substituents.
  • Data Interpretation : Use heatmaps or 3D-QSAR contour plots to visualize how structural changes impact potency .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • Crystal Growth : Use slow evaporation (e.g., DCM/hexane) to obtain single crystals.
  • Data Collection : High-resolution (≤0.8 Å) synchrotron radiation improves electron density maps for piperazine ring conformation and hydrogen bonding networks .
  • Refinement : Software like SHELXL refines torsional angles and validates bond lengths against DFT-optimized geometries .

Q. What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use TLC or LC-MS to track intermediate formation and minimize side reactions.
  • Catalyst Screening : Test Brønsted acids (e.g., PTSA) vs. Lewis acids (e.g., ZnCl2_2) for cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. How do kinetic studies clarify its mode of enzyme inhibition?

Methodological Answer:

  • Enzyme Kinetics : Measure initial reaction rates (e.g., acetylthiocholine hydrolysis) at varying substrate/inhibitor concentrations.
  • Mechanistic Analysis : Lineweaver-Burk plots distinguish competitive (increased Km_m) vs. mixed inhibition.
  • Reversibility Testing : Dialysis assays determine if inhibition is time-dependent or irreversible .

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